4-Benzyloxan-3-one
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Overview
Description
4-Benzyloxan-3-one, also known as 2H-Pyran-3(4H)-one, dihydro-4-(phenylmethyl)-, is a versatile small molecule scaffold with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound features a benzyl group attached to an oxanone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
4-Benzyloxan-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a scaffold in drug discovery and development.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the production of polymers and other industrial chemicals.
Safety and Hazards
The safety information available indicates that 4-Benzyloxan-3-one has a signal word of "Warning" . This suggests that the compound may pose certain hazards if not handled properly. For comprehensive safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxan-3-one can be synthesized through various methods, including the reaction of salicyldehyde with cyclohexanone under Me3N-promoted conditions at room temperature . Another method involves the use of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in triethylammonium acetate under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxan-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxanone ring to its corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Mechanism of Action
The mechanism of action of 4-Benzyloxan-3-one involves its interaction with various molecular targets and pathways. For example, its antiproliferative activity against cancer cells is mediated through the inhibition of cell proliferation and induction of apoptosis . The compound may also interact with specific enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar heterocyclic structure and exhibit biological activities such as enzyme inhibition.
Benzopyran-4-ones: Known for their cytotoxic and anti-inflammatory properties.
Oxazoles: These derivatives are studied for their antimicrobial and antifungal activities.
Uniqueness: 4-Benzyloxan-3-one stands out due to its unique combination of a benzyl group and an oxanone ring, providing distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-benzyloxan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLMOYWRBPUOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)C1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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